molecular formula C9H10BrNO B13898474 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13898474
M. Wt: 228.09 g/mol
InChI Key: HGXXWFFEYFCKKK-UHFFFAOYSA-N
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Description

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 7th position and a methyl group at the 6th position. Benzoxazines are known for their diverse biological activities and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a chloroform solvent. This reaction proceeds through acylation followed by intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 7-iodo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like PI3 kinase, which plays a crucial role in cell proliferation and survival pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substitutions make it a valuable intermediate for synthesizing various biologically active compounds .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10BrNO/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5,11H,2-3H2,1H3

InChI Key

HGXXWFFEYFCKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OCCN2

Origin of Product

United States

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